molecular formula C12H21NO5 B2378104 (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid CAS No. 2381172-36-5

(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid

Cat. No.: B2378104
CAS No.: 2381172-36-5
M. Wt: 259.302
InChI Key: PSOUOLNIMFNKTK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes an oxane ring and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxane ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid stands out due to its unique oxane ring structure and the presence of both amino and carboxylic acid functional groups. These features contribute to its versatility and potential for diverse applications in various fields.

Properties

IUPAC Name

(2S,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOUOLNIMFNKTK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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